(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine
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Overview
Description
(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine typically involves the condensation of 9-methyl-9H-carbazole-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-methyl-9H-carbazole: A precursor in the synthesis of (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine.
Carbazole: The parent compound of the carbazole family.
N-ethylcarbazole: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(NZ)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10- |
InChI Key |
YXAMHJJLAKTZDQ-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Origin of Product |
United States |
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